REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1([CH2:10][NH:11]C2CCCC2)[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4].ClC1N=C(Cl)C([N+]([O-])=O)=CN=1.C(N(CC)CC)C>C(#N)C>[CH3:1][O:2][C:3]([C:5]1([CH2:10][NH2:11])[CH2:6][CH2:7][CH2:8][CH2:9]1)=[O:4]
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Name
|
Methyl1-[(cyclopentylamino)methyl]cyclopentane-1-carboxylate
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(CCCC1)CNC1CCCC1
|
Name
|
Intermediate 258
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(CCCC1)CNC1CCCC1
|
Name
|
|
Quantity
|
1.66 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in DCM
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a silica column
|
Type
|
WASH
|
Details
|
eluting with 1% methanol/DCM
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CCCC1)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |